Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of hydroxyl and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-oxopyridin-2-YL)pyrimidine-5-carboxylate.
Reduction: Formation of ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyridine or pyrimidine derivatives depending on the substituents used.
Scientific Research Applications
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate
- Ethyl 2-(4-aminopyridin-2-YL)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for chemical modifications. Its dual pyridine-pyrimidine structure also offers a unique scaffold for biological interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16) |
InChI Key |
SUMBAIZOXXLGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.